molecular formula C26H21FN2O4S B14922004 2-[(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B14922004
M. Wt: 476.5 g/mol
InChI Key: RCSPFOOTRLPDTF-OEAKJJBVSA-N
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Description

2-[5-((E)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a fluorobenzyl group, and a methylene bridge, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((E)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a phenol derivative.

    Formation of the Methylene Bridge: This step involves the condensation of the fluorobenzyl phenol with an aldehyde under acidic conditions to form the methylene bridge.

    Final Coupling: The final step involves coupling the thiazolidine derivative with the methylene-bridged fluorobenzyl phenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to these targets, while the thiazolidine ring could play a role in its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • **2-[5-((E)-1-{2-[(2-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The presence of the fluorobenzyl group in 2-[5-((E)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE distinguishes it from its analogs, potentially offering unique binding properties and biological activities. The fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Properties

Molecular Formula

C26H21FN2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H21FN2O4S/c1-17-10-12-20(13-11-17)28-24(30)15-29-25(31)23(34-26(29)32)14-18-6-3-5-9-22(18)33-16-19-7-2-4-8-21(19)27/h2-14H,15-16H2,1H3,(H,28,30)/b23-14+

InChI Key

RCSPFOOTRLPDTF-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4F)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4F)SC2=O

Origin of Product

United States

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